![molecular formula C19H23F2N3 B4772034 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
説明
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The exact mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is not fully understood, but it is believed to target multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor Nrf2, which plays a role in reducing oxidative stress and inflammation. 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and differentiation. Additionally, 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been shown to modulate the levels of several neurotransmitters, including acetylcholine and glutamate.
Biochemical and Physiological Effects:
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve mitochondrial function, reduce inflammation, and increase the levels of BDNF. 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has also been shown to reduce amyloid-beta and tau pathology and improve cognitive function in preclinical models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is its ability to target multiple pathways involved in neurodegeneration, making it a promising candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is its poor solubility, which can make it difficult to administer in preclinical studies.
将来の方向性
There are several future directions for the study of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to study its effects in clinical trials for the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further research is needed to optimize the formulation and delivery of 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine to improve its solubility and bioavailability.
Conclusion:
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a synthetic compound that has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to target multiple pathways involved in neurodegeneration makes it a promising candidate for the treatment of various neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its formulation and delivery for clinical use.
科学的研究の応用
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid-beta and tau pathology. It has also been shown to have neuroprotective effects, improve mitochondrial function, and reduce inflammation. 6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has also been studied in models of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease, with positive results.
特性
IUPAC Name |
6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3/c1-10-16-14(17(20)21)6-15(22-18(16)24(2)23-10)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,11-13,17H,3-5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNOIPXWCRNKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





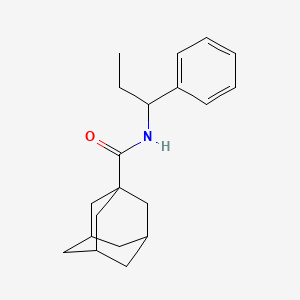

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4771975.png)
![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)
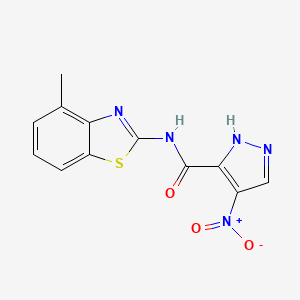
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)
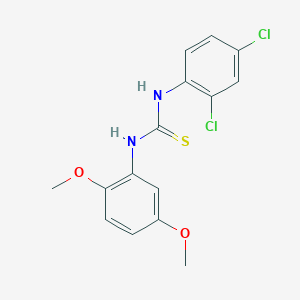
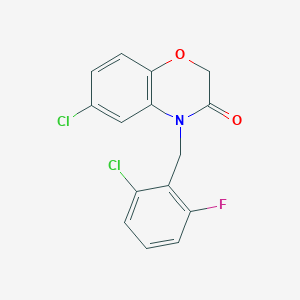

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)
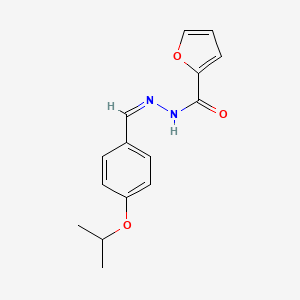
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)